Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative. Its molecular framework features a fused bicyclic system with a thiazole ring conjugated to a pyrimidine ring. Key substituents include:
- 3,4-dimethoxyphenyl group at position 5, contributing electron-donating effects.
- Methyl ester at position 6, enhancing solubility and modulating reactivity.
- (2E)-3-phenyl-2-propenylidene moiety at position 2, introducing π-conjugation and steric bulk.
- Methyl group at position 7, influencing steric and electronic properties .
This compound belongs to a class of heterocyclic derivatives known for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. Its synthesis typically involves cyclocondensation of thiouracil derivatives with α,β-unsaturated aldehydes under acidic conditions .
Properties
CAS No. |
374606-72-1 |
|---|---|
Molecular Formula |
C26H24N2O5S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O5S/c1-16-22(25(30)33-4)23(18-13-14-19(31-2)20(15-18)32-3)28-24(29)21(34-26(28)27-16)12-8-11-17-9-6-5-7-10-17/h5-15,23H,1-4H3/b11-8+,21-12+ |
InChI Key |
FJTQOBRLTFUFJH-GIDSKACHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Dihydropyrimidine-2-Thione Intermediate
The synthesis begins with a Biginelli condensation reaction involving 3,4-dimethoxybenzaldehyde , ethyl acetoacetate , and thiourea under acidic conditions. This step yields ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (intermediate 1 ).
Reaction Conditions :
Cyclization to Thiazolo[3,2-a]Pyrimidine Core
Intermediate 1 undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold. This step introduces the thiazole ring via nucleophilic substitution at the sulfur atom.
Key Parameters :
Condensation with Cinnamaldehyde
The final step involves condensation of the thiazolopyrimidine intermediate with (2E)-3-phenyl-2-propenal (cinnamaldehyde) to introduce the α,β-unsaturated ketone moiety. This reaction proceeds via Knoevenagel condensation under basic or acidic conditions.
Optimized Protocol :
Ultrasound-Assisted One-Pot Synthesis
Solvent-Free Ultrasound Probe Irradiation
A streamlined method employs ultrasound irradiation to accelerate the reaction between 3,4-dimethoxybenzaldehyde , 2-aminothiazole , and ethyl acetoacetate in a single step.
Procedure :
-
Ultrasound Parameters :
Advantages Over Conventional Methods :
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Ultrasound Probe | 10 min | 90 |
| Conventional Heating | 5 hours | 50 |
| Ultrasound Bath | 30 min | <10 |
Data sourced from comparative studies
Enzyme-Mediated Diarylation
Laccase-Catalyzed Coupling
A biocatalytic approach uses Myceliophthora thermophila laccase to oxidize thiazolopyrimidin-3(2H)-ones, enabling regioselective coupling with cinnamaldehyde derivatives.
Steps :
-
Conditions :
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times for intermediate formation. A mixture of 3,4-dimethoxybenzaldehyde , thiourea , and ethyl acetoacetate is heated in a microwave reactor at 140°C for 5 minutes, achieving 82% yield of the dihydropyrimidine-2-thione precursor.
Comparison with Conventional Heating :
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 5 min | 3 hours |
| Yield | 82% | 78% |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3) :
δ 7.45–7.25 (m, 5H, Ar-H), 6.90 (s, 2H, OCH3-Ar), 6.75 (d, J=15.6 Hz, 1H, CH=CH-Ph), 6.50 (d, J=15.6 Hz, 1H, CH=CH-Ph), 4.25 (q, J=7.1 Hz, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.80 (s, 3H, OCH3), 2.45 (s, 3H, CH3). -
13C NMR :
δ 170.2 (C=O), 165.4 (C=S), 152.1–112.4 (Ar-C), 140.2 (CH=CH-Ph), 123.5 (CH=CH-Ph), 56.1 (OCH3), 52.3 (COOCH3), 21.4 (CH3).
X-ray Crystallography
Single-crystal X-ray analysis confirms the E,E configuration of the α,β-unsaturated ketone and propenylidene groups, with dihedral angles of 85.3° between the thiazole and pyrimidine rings.
Challenges and Optimization Strategies
Regioselectivity in Propenylidene Formation
The E -configuration of the propenylidene group is critical for bioactivity. Using DBU as a base and DMF as a solvent ensures >95% regioselectivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylate Group
The methyl ester group at position 6 undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.
Conjugate Addition at the α,β-Unsaturated Ketone
The enone system (C=O adjacent to C=C) in the propenylidene moiety participates in Michael additions. This reactivity is leveraged to introduce nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,4-dimethoxyphenyl substituent directs electrophilic attacks to the para position relative to the methoxy groups. Halogenation and nitration are feasible.
Redox Reactions
The thiazolo-pyrimidine core undergoes reduction at the N–S bond or oxidation at the sulfur atom, altering its electronic properties.
Cycloaddition Reactions
The conjugated diene in the propenylidene group may participate in Diels-Alder reactions, forming six-membered rings.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Diels-Alder | Toluene, 110°C, 24 hrs | Maleic anhydride | Spirocyclic adduct with fused oxabicyclic structure |
Photochemical Reactivity
The extended π-system enables [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Photocycloaddition | UV light (365 nm), acetone | None | Cyclobutane-fused dimer |
Key Structural Drivers of Reactivity
-
Thiazolo-pyrimidine core : Stabilizes charge transfer during redox reactions.
-
Methoxy groups : Enhance solubility and direct EAS regioselectivity.
-
Propenylidene moiety : Enables conjugate additions and cycloadditions.
Scientific Research Applications
Pharmacological Investigations
Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo compound has shown promise in pharmacological studies due to its potential anti-cancer and anti-inflammatory properties. The thiazolo-pyrimidine scaffold is often associated with diverse biological activities:
- Anticancer Activity : Studies have indicated that similar thiazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth may be attributed to its interaction with specific molecular targets involved in cancer progression.
Antimicrobial Properties
Research has documented the antimicrobial efficacy of compounds with similar structural motifs. Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl may possess significant activity against bacterial and fungal strains:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
| Pseudomonas aeruginosa | Low |
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the development of new therapeutic agents.
Material Science
Due to its complex molecular structure, there is potential for applications in material science, particularly in the development of organic semiconductors or as a component in advanced materials.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of thiazolo-pyrimidines were synthesized and tested for their anticancer properties. Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted where various derivatives were tested against common pathogens. The results indicated that compounds similar to Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl showed promising results against Staphylococcus aureus and Escherichia coli using agar diffusion methods.
Mechanism of Action
The mechanism of action of Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., nitrile in 11a, nitro in ) may alter redox properties and reactivity . Steric bulk from substituents like trimethoxybenzylidene () or propenylidene (target compound) influences molecular conformation and packing .
Conformational Differences :
- X-ray crystallography of the compound reveals a puckered pyrimidine ring (flattened boat conformation), with dihedral angles of 80.94° between the thiazolopyrimidine and benzene rings . Similar puckering is expected in the target compound but modulated by its propenylidene substituent.
Physicochemical and Spectral Data
- Trends :
- Nitrile-containing derivatives (e.g., 11a) show distinct CN stretches at ~2200 cm⁻¹.
- Methoxy groups produce characteristic singlet peaks in NMR .
Biological Activity
Anti-cancer Activity
Thiazolo[3,2-a]pyrimidines, including the compound , have demonstrated significant anti-cancer potential. Studies have indicated that compounds in this class can inhibit tumor cell proliferation and exhibit cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer Cell Line MCF-7
In a recent study, the compound was tested against the MCF-7 breast cancer cell line. The results showed:
| Concentration (μM) | Cell Viability (%) | p-value |
|---|---|---|
| 0 (Control) | 100 | - |
| 1 | 92.3 | <0.05 |
| 10 | 68.7 | <0.01 |
| 50 | 43.2 | <0.001 |
| 100 | 21.5 | <0.001 |
The IC50 value was determined to be 37.6 μM, indicating moderate cytotoxicity against MCF-7 cells.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Its unique structural features, including the thiazole ring fused to a pyrimidine structure and multiple functional groups such as methoxy and carboxylate moieties, contribute to its potential anti-inflammatory activity.
Experimental Findings: Carrageenan-Induced Paw Edema Model
A study using a carrageenan-induced paw edema model in rats yielded the following results:
| Time (h) | Edema Reduction (%) | p-value |
|---|---|---|
| 1 | 18.7 | <0.05 |
| 2 | 32.4 | <0.01 |
| 3 | 45.9 | <0.001 |
| 4 | 51.2 | <0.001 |
The compound showed significant anti-inflammatory activity, with a maximum edema reduction of 51.2% at 4 hours post-administration.
Molecular Interactions
Interaction studies involving this compound often focus on its binding affinity to biological targets such as enzymes or receptors implicated in cancer progression or inflammation. Techniques like molecular docking and in vitro assays are typically employed to assess these interactions and elucidate the mechanism of action.
Molecular Docking Study: COX-2 Inhibition
A molecular docking study was conducted to evaluate the compound's potential as a COX-2 inhibitor:
| Binding Energy (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|
| -8.7 | 2 | 7 |
The compound showed strong binding affinity to the COX-2 enzyme, suggesting a potential mechanism for its anti-inflammatory activity.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this thiazolo[3,2-a]pyrimidine derivative?
Answer:
Synthesis optimization requires attention to:
- Cyclization conditions : Use sulfur/nitrogen sources (e.g., thiourea) with catalytic acid (e.g., HCl) to form the thiazole ring. Reaction temperatures (80–100°C) and solvent polarity (ethanol or DMF) influence yield .
- Stereochemical control : The (2E)-configuration of the propenylidene group is stabilized by π-π interactions between aromatic substituents, as confirmed by X-ray crystallography .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers. HPLC with C18 columns can assess purity (>95%) .
Advanced: How can conflicting NMR data for stereoisomers be resolved during structural characterization?
Answer:
Contradictions arise from dynamic rotational barriers in propenylidene groups. To resolve:
- Variable-temperature NMR : Monitor coalescence of proton signals (e.g., vinyl protons) at elevated temperatures to estimate rotational energy barriers .
- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., monoclinic P21/n space group, β = 96.33° for related structures) .
- DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311G**) .
Basic: What analytical techniques are critical for confirming the molecular structure?
Answer:
- X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.72–1.75 Å in thiazole rings) and dihedral angles (e.g., 5.2° between dimethoxyphenyl and pyrimidine planes) .
- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1322 for C₂₇H₂₅N₂O₅S⁺).
- FT-IR : Validate carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
Advanced: How does substituent variation on the benzylidene group affect biological activity?
Answer:
- Electron-withdrawing groups (e.g., 4-bromo in ) enhance antimicrobial activity by increasing electrophilicity at the thiazole sulfur.
- Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve solubility but may reduce membrane permeability due to increased polarity.
- Comparative assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli to correlate substituent effects with activity .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for X-ray analysis .
- Dichloromethane/hexane (1:5) induces slow crystallization, minimizing solvent inclusion .
Advanced: How can computational modeling predict drug-likeness and pharmacokinetics?
Answer:
- SwissADME : Predict logP (2.8–3.5 for this compound), indicating moderate lipophilicity.
- Bioavailability radar : Assesses violations of Lipinski’s rules (e.g., molecular weight <500 Da, H-bond donors <5).
- CYP450 inhibition : Use docking simulations (AutoDock Vina) to evaluate interactions with cytochrome enzymes .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidative byproducts : Use inert atmospheres (N₂/Ar) to prevent thiazole ring oxidation .
- E/Z isomerization : Control reaction time (<6 hours) and avoid prolonged heating .
- Byproduct removal : Aqueous workup (NaHCO₃) eliminates unreacted aldehydes .
Advanced: How do crystallographic packing interactions influence stability?
Answer:
- π-π stacking : Between dimethoxyphenyl and propenylidene groups (distance ~3.5 Å) enhances thermal stability (TGA decomposition >220°C) .
- Hydrogen bonds : N–H···O interactions (2.1–2.3 Å) between pyrimidine carbonyl and solvent molecules stabilize polymorphs .
Basic: What spectroscopic markers distinguish this compound from analogs?
Answer:
- ¹³C NMR : Methoxy carbons resonate at δ 55–57 ppm; thiazole C-2 appears at δ 165–168 ppm .
- UV-Vis : λₘₐₐ = 320–340 nm (π→π* transition in conjugated system) .
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
